Home > Products > Building Blocks P17056 > 5,6-DIHYDRO PGE3
5,6-DIHYDRO PGE3 - 119008-22-9

5,6-DIHYDRO PGE3

Catalog Number: EVT-1447180
CAS Number: 119008-22-9
Molecular Formula: C20H32O5
Molecular Weight: 352.471
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid, more commonly known as 5,6-dihydro PGE3, is a naturally occurring prostaglandin. [] It was first identified as a new natural prostaglandin. [] While structurally similar to other prostaglandins, its specific roles and functions are still under investigation.

Prostaglandin E3 (PGE3)

  • Relevance: PGE3 is the parent compound of 5,6-dihydro PGE3. The key structural difference is the presence of a double bond between carbon atoms 5 and 6 in PGE3, which is reduced to a single bond in 5,6-dihydro PGE3. []

Prostaglandin E1 (PGE1)

  • Relevance: The research paper "" [] investigates the anti-aggregatory potency of different prostaglandins, including PGE1, in patients with coronary artery disease. This research highlights the shared interest in the anti-platelet aggregation properties of PGE1 and, by extension, its structural relative, 5,6-dihydro PGE3.

13,14-dihydro-Prostaglandin E1 (13,14-dihydro-PGE1)

  • Relevance: Similar to PGE1, 13,14-dihydro-PGE1 is included in the study on platelet sensitivity to prostaglandins in patients with coronary artery disease. [] Its inclusion suggests a potential connection in the anti-aggregatory mechanisms of 13,14-dihydro-PGE1 and 5,6-dihydro PGE3, prompting further investigation into their structural and functional relationships.
Overview

5,6-Dihydro prostaglandin E3 is a naturally occurring prostaglandin derivative that plays a significant role in various biological processes. It is derived from the metabolism of eicosanoids and is structurally related to prostaglandin E3. Notably, 5,6-dihydro prostaglandin E3 exhibits distinct biological activities, including anti-inflammatory and antithrombotic effects. Its identification was first reported in seminal vesicles of rams, where it was found to possess reduced uterine stimulant activity compared to other prostaglandins while retaining significant anti-aggregatory potency .

Source and Classification

5,6-Dihydro prostaglandin E3 is classified as a member of the prostaglandin family, which are lipid compounds derived from fatty acids. It is synthesized primarily from arachidonic acid through enzymatic pathways involving cyclooxygenase enzymes. The compound has been isolated from biological sources such as ram seminal vesicles and bovine liver lipids, indicating its natural occurrence in animal tissues .

Synthesis Analysis

Methods

The synthesis of 5,6-dihydro prostaglandin E3 can be accomplished through several methods:

  1. Biosynthesis: The natural biosynthesis involves the extraction of precursor compounds from biological tissues followed by enzymatic conversion.
  2. Chemical Synthesis: Various synthetic routes have been developed, including a highly efficient two-component coupling process. This method allows for the rapid generation of the compound using readily available starting materials .

Technical Details

In laboratory settings, high-performance liquid chromatography (HPLC) is commonly employed for purification and identification of 5,6-dihydro prostaglandin E3 post-synthesis. Mass spectrometry may also be utilized to confirm the molecular structure and purity of the synthesized product .

Molecular Structure Analysis

Structure

The molecular structure of 5,6-dihydro prostaglandin E3 features a cyclopentane ring with specific functional groups that define its reactivity and biological activity. The compound can be represented by the following chemical formula:

  • Molecular Formula: C20H32O5

Data

  • Molecular Weight: 352.47 g/mol
  • Structural Characteristics: The structure includes hydroxyl groups and a carboxylic acid moiety typical of prostaglandins, contributing to its biological functions.
Chemical Reactions Analysis

Reactions

5,6-Dihydro prostaglandin E3 participates in various chemical reactions typical of prostaglandins, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into simpler compounds in the presence of water.
  • Oxidation-Reduction Reactions: Interacting with oxidizing agents to modify functional groups.

Technical Details

The stability of 5,6-dihydro prostaglandin E3 under different conditions can vary; thus, careful control of reaction parameters such as temperature and pH is essential during synthesis and handling .

Mechanism of Action

Process

The mechanism by which 5,6-dihydro prostaglandin E3 exerts its biological effects involves binding to specific receptors on target cells. This interaction triggers intracellular signaling pathways that mediate various physiological responses such as vasodilation and inhibition of platelet aggregation.

Data

In vitro studies indicate that 5,6-dihydro prostaglandin E3 exhibits approximately 75% of the anti-aggregatory potency compared to prostaglandin E1 while being significantly less effective as a uterine stimulant .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow oil.
  • Melting Point: Not specifically documented due to its oily nature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol but insoluble in water.
  • Stability: Sensitive to light and air; should be stored in dark containers under inert atmospheres.

Relevant analyses indicate that the compound's stability can be affected by environmental conditions, necessitating careful storage practices .

Applications

Scientific Uses

5,6-Dihydro prostaglandin E3 has potential applications in various fields:

  • Pharmaceutical Research: Investigated for its antithrombotic properties which may lead to new therapeutic agents for cardiovascular diseases.
  • Biochemical Studies: Utilized in studies exploring the role of eicosanoids in inflammation and other physiological processes.
  • Analytical Chemistry: Employed as a standard reference compound in assays for measuring other related eicosanoids.
Introduction to 5,6-Dihydro PGE3

Definition and Chemical Classification of Prostaglandins

Prostaglandins (PGs) are physiologically active lipid compounds classified as eicosanoids—oxygenated derivatives of 20-carbon polyunsaturated fatty acids. They are enzymatically derived primarily from arachidonic acid (AA) via the cyclooxygenase (COX) pathway, yielding 2-series prostaglandins like PGE₂. In contrast, 3-series prostaglandins such as PGE₃ originate from eicosapentaenoic acid (EPA), an omega-3 fatty acid [1] [5]. The foundational structure for all prostaglandins is prostanoic acid, a 20-carbon skeleton featuring a cyclopentane ring and aliphatic side chains [3]. Classification depends on:

  • Ring substituents: PGE compounds possess a ketone group at C9 and a hydroxyl group at C11.
  • Double bonds: Subscripts denote the number of double bonds in the side chains (e.g., PGE₁: one double bond; PGE₂: two; PGE₃: three) [1] [6].

Table 1: Classification of Prostaglandins

SeriesPrecursor Fatty AcidDouble BondsSignificance
1-seriesDihomo-γ-linolenic acidOne (13-trans)Limited biological activity
2-seriesArachidonic acid (AA)Two (5-cis, 13-trans)Pro-inflammatory, tumor-promoting
3-seriesEicosapentaenoic acid (EPA)Three (5-cis, 13-trans, 17-cis)Anti-inflammatory, potential antitumor effects

5,6-Dihydro PGE₃ is a hydrogenated analog of PGE₃, characterized by saturation of the C5-C6 double bond. This structural modification alters its biochemical reactivity while retaining the core prostanoic acid architecture [5] [10].

Structural and Functional Significance of 5,6-Dihydro PGE3

The defining feature of 5,6-Dihydro PGE₃ is the absence of the double bond between C5 and C6, which distinguishes it from native PGE₃. This saturation impacts:

  • Molecular Stability: Reduction of the C5-C6 double bond decreases susceptibility to oxidation, potentially extending the compound’s half-life in biological systems [5] [10].
  • Receptor Binding: Prostaglandins exert effects via G-protein-coupled receptors (EP1–EP4). The saturated bond in 5,6-Dihydro PGE₃ likely alters affinity for these receptors. For example:
  • Native PGE₃ binds EP4 with high affinity, modulating anti-inflammatory pathways [6].
  • The structural change may enhance selectivity for EP1/EP3 receptors linked to smooth muscle contraction and vasodilation [6] [7].
  • Metabolic Fate: Unlike PGE₃, which undergoes rapid β-oxidation or dehydrogenation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the saturated structure may resist enzymatic degradation, prolonging activity [1] [5].

Functionally, 5,6-Dihydro PGE₃ shares downstream signaling pathways with other PGs, including:

  • cAMP Regulation: Via EP2/EP4 receptor coupling, influencing ion transport and inflammation [6] [8].
  • Calcium Mobilization: Through EP1/EP3, affecting smooth muscle tone [7].

Table 2: Receptor Affinity and Functional Implications

ProstaglandinEP1 AffinityEP4 AffinityPrimary Functional Roles
PGE₂HighHighVasodilation, inflammation, pain sensitization
PGE₃ModerateHighAnti-inflammation, inhibition of tumor cell proliferation
5,6-Dihydro PGE₃Theoretically HighTheoretically ReducedPotential modulation of smooth muscle tone, enhanced metabolic stability

Historical Discovery and Key Milestones in 5,6-Dihydro PGE3 Research

Prostaglandin research originated in the 1930s when Ulf von Euler identified a lipid-soluble factor in seminal fluid affecting uterine contractility, later termed "prostaglandin" [1] [7]. Key milestones include:

  • Structural Elucidation (1960s): Swedish biochemist Sune Bergström isolated and characterized PGE₁ and PGE₂, revealing their prostanoic acid backbone and enzymatic biosynthesis pathways. This work earned the 1982 Nobel Prize in Physiology or Medicine [1].
  • Discovery of 3-Series PGs (1970s): As omega-3 fatty acid metabolism gained attention, PGE₃ was identified as an EPA-derived eicosanoid with distinct biological properties. Its hydrogenated analog, 5,6-Dihydro PGE₃, emerged in synthetic studies aimed at stabilizing PGE structures [5] [10].
  • Synthetic Advances: Elias J. Corey’s pioneering total synthesis of PGE₂ (1969) provided a template for generating prostaglandin analogs, including hydrogenated forms [1]. Chemists later achieved selective saturation of the C5-C6 bond in PGE₃ using catalytic hydrogenation, enabling biochemical studies of 5,6-Dihydro PGE₃ [5].
  • Modern Analytical Insights: With advancements in mass spectrometry (LC-MS/MS), researchers now quantify 5,6-Dihydro PGE₃ as a minor EPA metabolite in tissues, illuminating its role in modulating inflammation and cellular proliferation [5] [10].

Table 3: Structural Comparison of PGE₃ Analogs

CompoundC5-C6 BondC13-C14 BondC17-C18 BondKey Enzymes in Biosynthesis
PGE₃Double (cis)Double (trans)Double (cis)COX-2, mPGES-1
5,6-Dihydro PGE₃SingleDouble (trans)Double (cis)Chemical hydrogenation of PGE₃

This historical trajectory underscores 5,6-Dihydro PGE₃ as a tool compound for probing structure-activity relationships in prostaglandin biology, with implications for designing stable therapeutic analogs [5] [10].

Properties

CAS Number

119008-22-9

Product Name

5,6-Dihydro pge3

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.471

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

OFPLGKUICBQJOS-NFRSEMAFSA-N

SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.